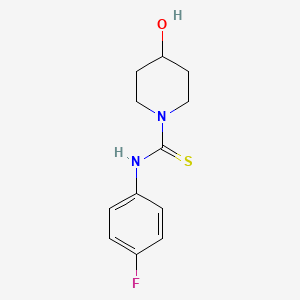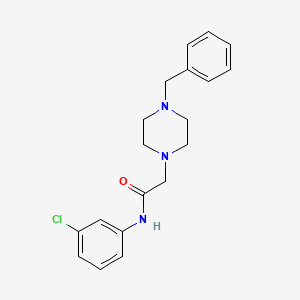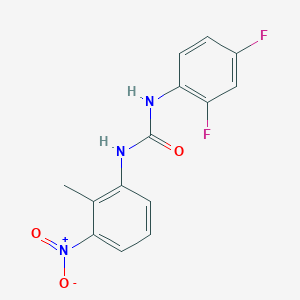
N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea (DFMU) is a chemical compound that has been widely studied in scientific research for its various applications. It is a urea derivative that has shown potential in the fields of medicine, agriculture, and environmental science.
Mecanismo De Acción
N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea works by inhibiting the activity of specific enzymes, including PARP and ALS. PARP is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and eventually cell death. ALS is involved in the biosynthesis of branched-chain amino acids, and its inhibition leads to the accumulation of toxic intermediates and eventually plant death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound leads to the accumulation of DNA damage and eventually cell death. In plants, this compound leads to the accumulation of toxic intermediates and eventually plant death. This compound has also been shown to have anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited selectivity, which can make it difficult to study specific enzymes or pathways.
Direcciones Futuras
There are several future directions for the study of N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea. One potential direction is the development of more selective PARP inhibitors for cancer treatment. Another potential direction is the development of this compound derivatives with improved solubility and selectivity. Additionally, the use of this compound as an herbicide could be further explored, including its potential impact on non-target organisms and the environment.
Métodos De Síntesis
N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea can be synthesized through a reaction between 2,4-difluoroaniline and 2-methyl-3-nitroaniline in the presence of a catalyst such as copper(II) oxide. The reaction results in the formation of this compound as a yellow crystalline solid. The purity of the compound can be increased through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound works by inhibiting the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and eventually leads to cell death.
In addition to its use in cancer treatment, this compound has also been studied for its potential use as an herbicide. It has been shown to inhibit the growth of various weeds, including pigweed and velvetleaf. This compound works by inhibiting the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids. This inhibition leads to the accumulation of toxic intermediates and eventually leads to plant death.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2-methyl-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O3/c1-8-11(3-2-4-13(8)19(21)22)17-14(20)18-12-6-5-9(15)7-10(12)16/h2-7H,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFQPIJXYGKLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B5786182.png)
![2-[(3-bromobenzyl)thio]acetamide](/img/structure/B5786190.png)



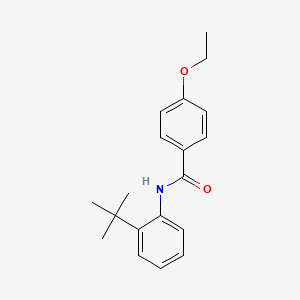

![5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5786241.png)
![N-isobutyl-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5786247.png)

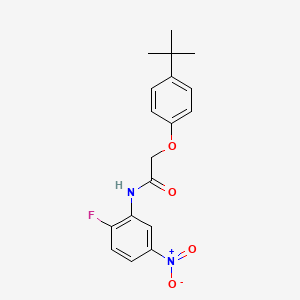
![4-[(phenylthio)methyl]benzamide](/img/structure/B5786254.png)
